molecular formula C7H10N2O2 B11792751 (2-Ethoxypyrimidin-5-yl)methanol

(2-Ethoxypyrimidin-5-yl)methanol

Cat. No.: B11792751
M. Wt: 154.17 g/mol
InChI Key: BRLZXGKASCMTJH-UHFFFAOYSA-N
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Description

(2-Ethoxypyrimidin-5-yl)methanol is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.1665 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxypyrimidin-5-yl)methanol typically involves the reaction of pyrimidine derivatives with ethyl alcohol under controlled conditions. One common method involves the use of sodium hydride as a base in N,N-dimethylformamide (DMF) at temperatures ranging from 0 to 20°C . The reaction proceeds through the formation of an intermediate, which is then treated with ethyl alcohol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxypyrimidin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine carboxylic acids, while reduction can produce pyrimidine alcohols or amines.

Scientific Research Applications

(2-Ethoxypyrimidin-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Ethoxypyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxypyrimidin-5-yl)methanol
  • (2-Chloropyrimidin-5-yl)methanol
  • (2-Hydroxypyrimidin-5-yl)methanol

Uniqueness

(2-Ethoxypyrimidin-5-yl)methanol is unique due to its ethoxy group, which imparts distinct chemical properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(2-ethoxypyrimidin-5-yl)methanol

InChI

InChI=1S/C7H10N2O2/c1-2-11-7-8-3-6(5-10)4-9-7/h3-4,10H,2,5H2,1H3

InChI Key

BRLZXGKASCMTJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=N1)CO

Origin of Product

United States

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